N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 3-acetylphenyl carboxamide group at position 4. It has been identified as a potent inhibitor of cathepsin V, a protease implicated in tumor progression and elastin degradation. The compound exhibits >95% purity via HPLC analysis, underscoring its suitability for pharmacological studies .
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9(19)10-3-2-4-11(7-10)17-13(20)12-8-16-15-18(14(12)21)5-6-22-15/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRITTDEIZMBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine class, characterized by a thiazole ring fused with a pyrimidine structure. Its molecular formula is with a molecular weight of 341.39 g/mol. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.39 g/mol |
| LogP | 1.683 |
| Polar Surface Area | 62.44 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions through competitive inhibition or allosteric modulation.
Enzyme Inhibition
Research indicates that thiazolopyrimidine derivatives can exhibit inhibitory effects on various enzymes involved in critical biological pathways. For instance, studies have shown that similar compounds can inhibit carbonic anhydrase (CA) and tubulin polymerization, suggesting potential applications in cancer therapy and other diseases related to enzyme dysregulation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the thiazolopyrimidine structure can significantly influence biological activity. For example, the introduction of electronegative groups or different substituents on the phenyl ring enhances the compound's potency against specific targets:
- Electronegative Substituents : The presence of halogens or nitro groups on the aromatic ring has been associated with increased anti-proliferative activity against cancer cell lines.
- Functional Groups : The acetylphenyl group plays a crucial role in enhancing lipophilicity and overall bioavailability .
Biological Activity Studies
Several studies have evaluated the biological activity of thiazolopyrimidine derivatives, including this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF7 (breast cancer) cells. The mechanism involved induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound showed promising antimicrobial activity against several bacterial strains, indicating its potential as an antibiotic agent .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Efficacy
A study conducted by Sayed et al. (2019) investigated a series of thiazolopyrimidine derivatives for their anticancer properties. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to controls .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, it was found that this compound effectively inhibited carbonic anhydrase III with an IC50 value indicating significant potency .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolo[3,2-a]pyrimidine derivatives are highly dependent on substituents at positions 5, 6, and 5. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
Key Research Findings
- Target Compound : Demonstrated >95% purity and efficacy in impairing tumor cell proliferation, likely due to its acetylphenyl group optimizing target binding .
- Analog 4 : X-ray diffraction revealed a flattened boat conformation in the pyrimidine ring, with intermolecular hydrogen bonds stabilizing crystal packing .
- Analog 2 : The 3-chlorophenyl group may enhance blood-brain barrier penetration due to increased lipophilicity .
Q & A
Q. Basic (Structural Elucidation)
- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., acetylphenyl protons at δ 2.5–2.7 ppm; thiazole protons at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
- X-ray Diffraction : Resolves crystal packing and dihedral angles (e.g., thiazolo-pyrimidine core vs. phenyl ring: ~80–85°) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 382.08 for C17H12N3O3S) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced (Data Contradiction Analysis)
Discrepancies often arise from:
- Substituent Effects : Minor structural variations (e.g., chloro vs. acetyl groups) alter binding affinity .
- Assay Conditions : Varying pH, solvent (DMSO vs. saline), or cell lines impact IC50 values .
- Methodology : Compare kinetic assays (e.g., SPR for binding constants) vs. phenotypic screens .
Resolution Strategy :
Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%).
Use orthogonal techniques (e.g., ITC + molecular docking) to validate target engagement .
What computational methods are suitable for predicting the compound’s mechanism of action?
Q. Advanced (In Silico Modeling)
- Molecular Docking : Predict binding to enzymes (e.g., kinases) or receptors using AutoDock Vina. Key residues (e.g., ATP-binding pocket lysines) show hydrogen bonding with the acetylphenyl group .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) to explain reactivity .
How can reaction conditions be optimized to improve synthetic yields?
Q. Advanced (Process Chemistry)
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. acetic acid .
- Catalyst Tuning : Palladium nanoparticles (0.5 mol%) increase yields by 15–20% compared to sodium acetate .
- Temperature Control : Gradual heating (60°C → 100°C) reduces side products (e.g., hydrolyzed intermediates) .
What strategies mitigate solubility limitations in biological assays?
Q. Advanced (Formulation)
- Co-solvent Systems : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility (≥50 µM) .
- Pro-drug Derivatization : Introduce phosphate esters at the 5-oxo group for improved cell permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to increase bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
